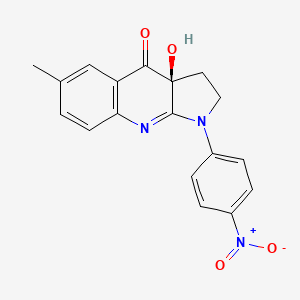
p-Nitroblebbistatin
概要
説明
p-Nitroblebbistatin: is a derivative of blebbistatin, a well-known myosin II inhibitor. It is a non-phototoxic, photostable compound with low fluorescence, making it particularly useful in various biological and chemical research applications . The compound’s IUPAC name is (3aS)-3a-Hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one .
作用機序
Target of Action
p-Nitroblebbistatin, also known as para-nitroblebbistatin, is a non-phototoxic, photostable myosin inhibitor . Its primary target is myosin II , a motor protein involved in muscle contraction and cell motility . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .
Mode of Action
This compound inhibits myosin by blocking its ATPase activity, which is crucial for acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .
Biochemical Pathways
The inhibition of myosin II by this compound affects several biological processes. It inhibits the formation of blebs in melanoma cell culture , disrupts mitotic spindle formation , and can either enhance or inhibit cell migration depending on other conditions . In neurons, it promotes neurite outgrowth .
Pharmacokinetics
It is known that it has improved solubility compared to blebbistatin, with a solubility of approximately 5 μm in water . This improved solubility may enhance its bioavailability.
Result of Action
The inhibition of myosin II by this compound leads to several cellular and molecular effects. At the cellular level, it inhibits cytokinesis and can affect cell migration . At the organ level, it stops the contraction of skeletal muscle or heart muscle .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its photostability allows it to remain active under blue light illumination, unlike blebbistatin which becomes inactive and phototoxic under such conditions . This makes this compound a more reliable tool in experiments involving blue light illumination. Furthermore, its non-cytotoxic nature makes it a safer option for use in various biological environments.
生化学分析
Biochemical Properties
p-Nitroblebbistatin selectively inhibits the ATPase activity of myosin II . It interacts with various myosin II isoforms, including skeletal muscle myosin, cardiac myosin, and non-muscle myosin . The nature of these interactions involves binding to a distal pocket to the myosin lever arm near the nucleotide-binding site .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of strongly-bound non-functional actomyosin complexes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to myosin II, inhibiting its ATPase activity . This binding occurs at a distal pocket to the myosin lever arm near the nucleotide-binding site . This interaction inhibits the formation of actomyosin complexes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
Over time, this compound maintains its stability and does not degrade significantly . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
It is known that this compound metabolizes slower than blebbistatin in both rats and humans .
Transport and Distribution
It is known that this compound has high solubility, which may influence its distribution .
Subcellular Localization
Given its role as a myosin II inhibitor, it is likely to be found in regions of the cell where myosin II is present .
準備方法
Synthetic Routes and Reaction Conditions: p-Nitroblebbistatin is synthesized through a multi-step process. The synthesis typically involves the nitration of blebbistatin to introduce the nitro group at the para position of the phenyl ring . The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety .
化学反応の分析
Types of Reactions: p-Nitroblebbistatin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), or ammonium formate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: p-Aminoblebbistatin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
p-Nitroblebbistatin is extensively used in scientific research due to its unique properties:
類似化合物との比較
Blebbistatin: The parent compound, known for its myosin II inhibitory properties but has limitations such as phototoxicity and fluorescence.
p-Aminoblebbistatin: A derivative of p-Nitroblebbistatin, synthesized by reducing the nitro group to an amino group.
Uniqueness: this compound stands out due to its non-phototoxic and photostable nature, making it more suitable for experiments involving light exposure and live cell imaging . Its low fluorescence also reduces interference in fluorescent assays .
特性
IUPAC Name |
(3aS)-3a-hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-20(17(18)19-15)12-3-5-13(6-4-12)21(24)25/h2-7,10,23H,8-9H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXNLHXGQGFOS-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)
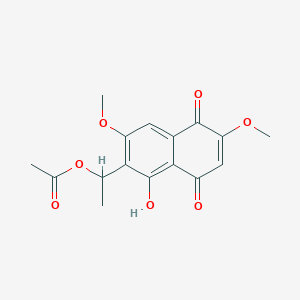
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

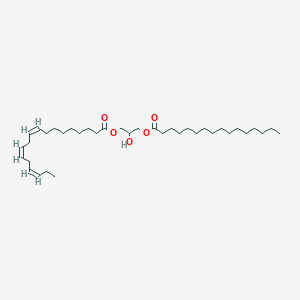
![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)
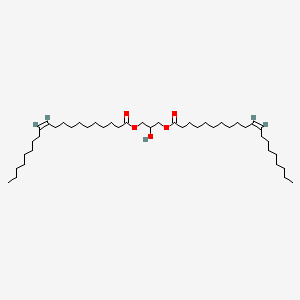
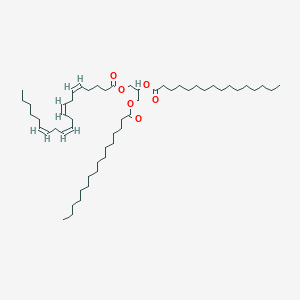
![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
